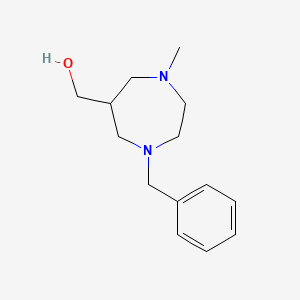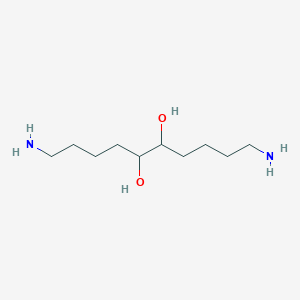![molecular formula C23H24O4 B14262356 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol CAS No. 136355-24-3](/img/structure/B14262356.png)
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol is an organic compound that belongs to the class of phenols This compound features a benzene ring substituted with hydroxyl groups and dimethylphenyl groups, making it a highly functionalized aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with benzene-1,2-diol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and chemical processes. The compound’s ability to donate and accept electrons makes it a versatile molecule in redox chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the dimethylphenyl groups.
Resorcinol (1,3-dihydroxybenzene): Different hydroxyl group positioning.
Hydroquinone (1,4-dihydroxybenzene): Different hydroxyl group positioning.
Uniqueness
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol is unique due to the presence of both hydroxyl and dimethylphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
136355-24-3 |
|---|---|
Formule moléculaire |
C23H24O4 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C23H24O4/c1-12-7-17(8-13(2)22(12)26)21(16-5-6-19(24)20(25)11-16)18-9-14(3)23(27)15(4)10-18/h5-11,21,24-27H,1-4H3 |
Clé InChI |
UWFUILMHBCVIMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C(C2=CC(=C(C=C2)O)O)C3=CC(=C(C(=C3)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
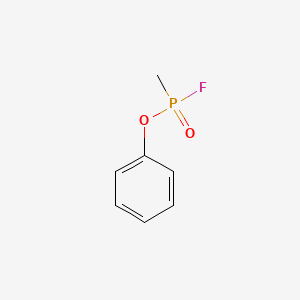

![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)

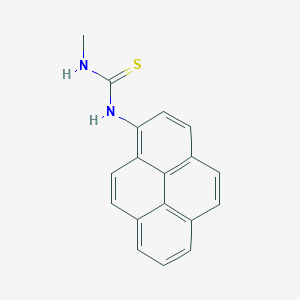
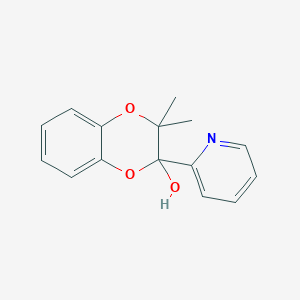
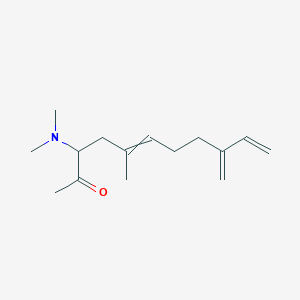

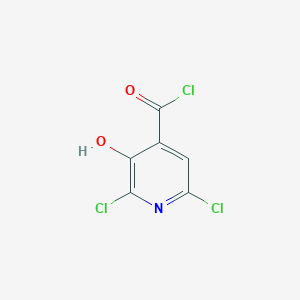
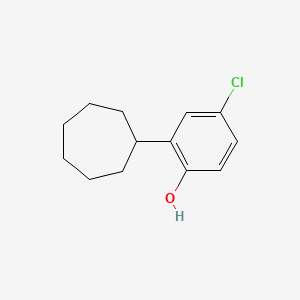
![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
